Bis(2-butyloctyl) butanedioate
CAS No.: 488831-08-9
Cat. No.: VC19063935
Molecular Formula: C28H54O4
Molecular Weight: 454.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488831-08-9 |
|---|---|
| Molecular Formula | C28H54O4 |
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | bis(2-butyloctyl) butanedioate |
| Standard InChI | InChI=1S/C28H54O4/c1-5-9-13-15-19-25(17-11-7-3)23-31-27(29)21-22-28(30)32-24-26(18-12-8-4)20-16-14-10-6-2/h25-26H,5-24H2,1-4H3 |
| Standard InChI Key | WCOODKZIRYHJJA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Bis(2-butyloctyl) butanedioate belongs to the dicarboxylate ester family, characterized by two branched 2-butyloctyl groups attached to a succinate backbone. Its molecular structure grants it distinct solubility and thermal stability properties, which are critical for industrial applications.
Molecular and Structural Data
The compound’s structural identity has been confirmed through advanced spectroscopic methods, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 488831-08-9 |
| Molecular Formula | |
| Molecular Weight | 454.7 g/mol |
| IUPAC Name | bis(2-butyloctyl) butanedioate |
| SMILES Notation | CCCCCCCC(CCCC)COC(=O)CCC(=O)OCC(CCCC)CCCCCC |
| InChIKey | WCOODKZIRYHJJA-UHFFFAOYSA-N |
The branched alkyl chains contribute to its low pour point () and high viscosity index, making it effective in extreme temperatures .
Synthesis and Production Methods
Esterification Reaction
The synthesis of bis(2-butyloctyl) butanedioate involves esterification between succinic acid and 2-butyl-1-octanol, catalyzed by sulfuric acid. This method yields 88–98% product purity, as demonstrated in recent studies . The reaction proceeds as follows:
Optimization Parameters
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Catalyst Concentration: 1–2 wt% sulfuric acid.
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Temperature: 120–150°C under reflux.
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Reaction Time: 4–6 hours.
Post-synthesis purification employs vacuum distillation to remove unreacted alcohols and acids .
Physicochemical and Tribological Properties
Key Performance Metrics
Bis(2-butyloctyl) butanedioate exhibits properties ideal for high-performance lubricants:
| Property | Value | Test Method |
|---|---|---|
| Pour Point | ASTM D97 | |
| Flash Point | 240–260°C | ASTM D92 |
| Viscosity Index | 150–180 | ASTM D2270 |
| Oxidative Stability | 8–12 hours | ASTM D943 |
| Friction Coefficient (µ) | 0.18–0.34 | ASTM D5707 |
These metrics surpass many mineral oil-based lubricants, particularly in low-temperature environments .
Rheological Behavior
The ester demonstrates non-Newtonian flow characteristics, with shear-thinning behavior at high shear rates. This property enhances its suitability for applications requiring variable viscosity, such as gear oils and hydraulic fluids .
Industrial and Environmental Applications
Biolubricants
Bis(2-butyloctyl) butanedioate is classified under ISO VG 32, compatible with commercial lubricant formulations. Its biodegradability and non-toxic profile align with regulations like the European Ecolabel, driving adoption in eco-sensitive sectors .
Plastic Additives
Studies on non-intentionally added substances (NIAS) in recycled plastics have identified similar esters as potential migrants from packaging materials . While bis(2-butyloctyl) butanedioate’s role in plastics remains understudied, its structural analogs are known to improve polymer flexibility and reduce brittleness .
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